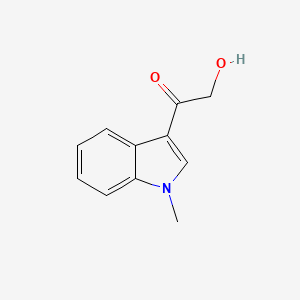

Ketone, hydroxymethyl 1-methyl-3-indolyl

Description

Ketone, hydroxymethyl 1-methyl-3-indolyl (CAS: 27463-04-3), also referred to as 3-(hydroxyacetyl)-1-methyl-indole, is a substituted indole derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.23 g/mol . This compound features a hydroxymethyl ketone group (-CO-CH₂OH) attached to the 3-position of a 1-methylindole scaffold.

Properties

IUPAC Name |

2-hydroxy-1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-9(11(14)7-13)8-4-2-3-5-10(8)12/h2-6,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHGHQAFUBWFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178109 | |

| Record name | Ketone, hydroxymethyl 1-methyl-3-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23518-13-0 | |

| Record name | Ketone, hydroxymethyl 1-methyl-3-indolyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, hydroxymethyl 1-methyl-3-indolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ketone, hydroxymethyl 1-methyl-3-indolyl, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones under acidic conditions to form the indole ring . Another common method is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing various indole derivatives .

Chemical Reactions Analysis

Types of Reactions

Ketone, hydroxymethyl 1-methyl-3-indolyl undergoes several types of chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities .

Scientific Research Applications

Chemical Synthesis and Derivatives

Hydroxymethyl indole derivatives are often synthesized through various methods, including the Fischer indole synthesis. This process involves the reaction of hydrazine derivatives with ketones or aldehydes under acidic conditions to form indole rings, which can then be modified to introduce hydroxymethyl groups. The compound serves as a versatile building block for creating more complex indole derivatives that are essential in drug development and materials science.

Key Synthetic Routes:

- Fischer Indole Synthesis: A foundational method for constructing indole structures.

- Horner-Wadsworth-Emmons Reaction: Utilized for introducing functional groups at specific positions on the indole ring .

Hydroxymethyl indoles exhibit a range of biological activities, making them valuable in medicinal research. They have been investigated for their potential in treating various conditions, including cancer and viral infections.

Anticancer Properties

Research indicates that hydroxymethyl indoles can inhibit cancer cell proliferation. For instance, analogues of oncrasin-1 containing hydroxymethyl groups have shown cytotoxic activity against K-Ras mutant tumor cells while sparing normal cells . These compounds demonstrate a structure-activity relationship where the presence of hydroxymethyl groups correlates with enhanced potency.

Antiviral Activity

Recent studies have highlighted the effectiveness of hydroxymethyl ketones as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Compounds derived from this class have been shown to possess significant antiviral activity, with some exhibiting improved pharmacokinetic profiles compared to their predecessors .

Pharmacological Applications

The therapeutic potential of hydroxymethyl indoles extends to several pharmacological applications:

- GSK-3β Inhibition: Compounds containing this moiety have been identified as potent inhibitors of GSK-3β, an important target in the treatment of Alzheimer's disease and other neurodegenerative disorders .

- Antimicrobial Properties: Some derivatives exhibit antimicrobial effects, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

A study evaluated 69 analogues of oncrasin-1 for their cytotoxic effects on K-Ras mutant tumor cells. The findings revealed that compounds with hydroxymethyl substitutions were significantly more potent than those without, indicating a promising avenue for cancer therapeutics .

Case Study 2: Antiviral Efficacy

In a recent investigation into ketone-based inhibitors for SARS-CoV-2, hydroxymethyl ketones demonstrated substantial inhibitory effects on viral proteases. The most effective compounds showed improved solubility and metabolic stability, making them candidates for further development as antiviral agents .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex indoles | Versatile precursor for drug development |

| Anticancer Research | Inhibition of K-Ras mutant cells | Hydroxymethyl derivatives show increased potency |

| Antiviral Research | Inhibition of SARS-CoV-2 proteases | Significant antiviral activity noted |

| Pharmacological Effects | GSK-3β inhibition | Potential treatment for neurodegenerative diseases |

Mechanism of Action

The mechanism of action of ketone, hydroxymethyl 1-methyl-3-indolyl involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties:

- Toxicity: Exhibits intraperitoneal toxicity in mice (LDLo: 300 mg/kg) and emits toxic NOx vapors upon decomposition .

- Stability : Hydroxymethyl-substituted indoles are prone to dimerization under acidic conditions (pH 2.0), leading to loss of bioactivity .

Comparison with Similar Compounds

Indole-3-Carbinol (3-Hydroxymethylindole)

- Structure: Features a hydroxymethyl (-CH₂OH) group at the 3-position of indole (C₉H₉NO) .

- Stability : Shares instability at pH 2.0, forming dimers like its ketone derivatives. However, it is stable at neutral to alkaline pH .

- Bioactivity : Demonstrates chemopreventive properties but lacks antitumor potency compared to ketone derivatives due to the absence of the ketone moiety .

3-Naphthoylindole

- Structure: Contains a naphthoyl ketone (-CO-naphthyl) group at the 3-position (C₁₉H₁₃NO) .

- Synthesis : Prepared via Friedel-Crafts acylation, differing from the catalytic reductions used for hydroxymethyl ketones .

- Bioactivity: Primarily studied in cannabinoid receptor interactions, unlike hydroxymethyl ketones focused on RNA polymerase inhibition .

Bis(indolyl)methanes

- Structure : Two indole units linked via a central quaternary carbon (e.g., 3,3'-(tetrahydronaphthalene-1,1-diyl)bis(1-methylindole)) .

- Synthesis : Lewis acid-catalyzed (e.g., PhSiCl₃) double addition of indoles to ketones, contrasting with single-step reductions for hydroxymethyl ketones .

- Bioactivity : Exhibit cytotoxicity through DNA intercalation, distinct from the kinase inhibition mechanism of hydroxymethyl ketones .

Modified Hydroxymethyl Derivatives

- Functional Group Variations :

- Acylated Hydroxymethyl (e.g., compound 60) : Retains antitumor activity (IC₅₀ ~1 μM) due to enhanced stability .

- Extended Hydroxymethyl Chains (e.g., compounds 56–57) : Reduced activity (IC₅₀ >10 μM) due to steric hindrance .

- Aldehyde Derivatives : Stable at pH 2.0 but inactive, highlighting the necessity of the hydroxymethyl group for bioactivity .

Comparative Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Group | Key Bioactivity | Stability at pH 2.0 |

|---|---|---|---|---|

| Hydroxymethyl 1-Methyl-3-Indolyl | C₁₁H₁₁NO₂ | -CO-CH₂OH | RNA Pol II inhibition | Unstable (dimers) |

| Indole-3-Carbinol | C₉H₉NO | -CH₂OH | Chemoprevention | Unstable (dimers) |

| 3-Naphthoylindole | C₁₉H₁₃NO | -CO-naphthyl | Cannabinoid interaction | Stable |

| Bis(indolyl)methane | C₂₇H₂₄N₂ | Central quaternary C | DNA intercalation | Stable |

Research Findings and Mechanistic Insights

- Antitumor Activity : Hydroxymethyl 1-methyl-3-indolyl derivatives show selective cytotoxicity (e.g., compound 34 in T29 cells) linked to RNA polymerase II phosphorylation inhibition. Resistance in T29Kt1 cells correlates with reduced cellular uptake .

- Stability-Bioactivity Relationship : Dimerization under acidic conditions abolishes activity, necessitating enteric-coated formulations for oral delivery .

- Catalytic Specificity : Lewis acids like PhSiCl₃ enable selective bis(indolyl)methane synthesis, while Pd-C and NaBH₄ are preferred for hydroxymethyl ketone reductions .

Q & A

Basic Research Questions

Q. What qualitative analytical methods are recommended for distinguishing hydroxymethyl 1-methyl-3-indolyl ketone from structurally similar aldehydes or ketones?

- Methodological Answer : Tollens, Schiff, and iodoform tests are preliminary options, but derivative melting point analysis is critical for conclusive identification when initial tests yield ambiguous results. For example, derivative synthesis (e.g., 2,4-dinitrophenylhydrazone) followed by precise melting point comparison can resolve structural uncertainties .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of hydroxymethyl 1-methyl-3-indolyl ketone post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for carbonyl group verification, and High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may further validate stereochemical configurations .

Q. How can researchers differentiate hydroxymethyl 1-methyl-3-indolyl ketone from its structural analogs, such as indole-3-carbinol or tryptophan?

- Methodological Answer : Comparative analysis using thin-layer chromatography (TLC) with specific Rf values, coupled with reactivity tests (e.g., hydroxyl group-specific derivatization). Structural analogs lack the ketone-hydroxymethyl-indole combination, leading to distinct solubility and reactivity profiles .

Advanced Research Questions

Q. How can contradictory data between preliminary qualitative tests (e.g., Schiff test) and confirmatory methods be resolved during compound identification?

- Methodological Answer : Integrate orthogonal validation methods. For instance, if Schiff test results are inconclusive, use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or high-performance liquid chromatography (HPLC) for purity assessment. Melting point correlation with literature data remains a gold standard .

Q. What experimental strategies optimize the synthesis of hydroxymethyl 1-methyl-3-indolyl ketone to improve yield and purity in industrial research?

- Methodological Answer : Employ continuous flow reactors to enhance reaction control and reduce side products. Optimize solvent systems (e.g., polar aprotic solvents for indole reactivity) and catalyst selection (e.g., palladium nanoparticles for selective hydrogenation) .

Q. What methodological approaches validate the inhibitory potential of hydroxymethyl 1-methyl-3-indolyl ketone against SARS-CoV-2 3CL proteases?

- Methodological Answer : Use enzyme inhibition assays with IC50/EC50 measurements (Table 4 in ). Competitive binding studies (e.g., surface plasmon resonance) and molecular docking simulations can further elucidate interactions with the protease active site.

Q. How should in vivo studies be designed to assess the neuroprotective effects of this ketone under hyperoxic conditions?

- Methodological Answer : Monitor biomarkers like breath acetone (via PBAM sensors) and blood beta-hydroxybutyrate (BHB) levels. Use receiver operating characteristic (ROC) analysis to correlate non-invasive breath measurements with therapeutic efficacy thresholds .

Q. What are the challenges in synthesizing hydroxymethyl 1-methyl-3-indolyl ketone stereoisomers, and how can they be addressed?

- Methodological Answer : Stereochemical control requires chiral catalysts (e.g., Sharpless epoxidation agents) or enzymatic resolution. X-ray crystallography and circular dichroism (CD) spectroscopy are critical for confirming stereoisomer purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.